molecular formula C8H6NO4- B13354976 2-Methyl-5-nitrobenzoate

2-Methyl-5-nitrobenzoate

Cat. No.: B13354976
M. Wt: 180.14 g/mol
InChI Key: DJRFJAVPROZZFL-UHFFFAOYSA-M
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Description

2-Methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where a methyl group is attached to the second carbon and a nitro group is attached to the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzoate typically involves the nitration of methyl benzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction conditions require careful temperature control to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a green nitration process. This involves the use of nitric acid and acetic anhydride as nitrating agents, which offer high selectivity and reduced environmental impact . The process is designed to minimize waste and improve safety by recycling acetic acid and acetic anhydride through vacuum distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 2-Methyl-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group is an electron-withdrawing group, which deactivates the benzene ring and makes it less reactive towards electrophilic aromatic substitution. This property is utilized in various synthetic applications to control the reactivity of the compound .

Comparison with Similar Compounds

  • 2-Methyl-3-nitrobenzoate
  • 5-Methyl-2-nitrobenzoate
  • 2-Fluoro-5-nitrobenzoate

Comparison: 2-Methyl-5-nitrobenzoate is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and applications. Compared to its isomers, such as 2-Methyl-3-nitrobenzoate, it exhibits different chemical behavior and selectivity in reactions .

Properties

IUPAC Name

2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFJAVPROZZFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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